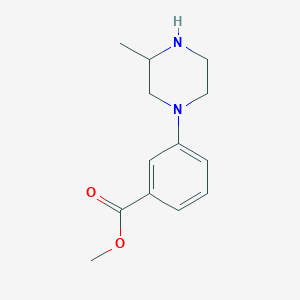Methyl 3-(3-methylpiperazin-1-yl)benzoate
CAS No.: 1131622-66-6
Cat. No.: VC18419131
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1131622-66-6 |
|---|---|
| Molecular Formula | C13H18N2O2 |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | methyl 3-(3-methylpiperazin-1-yl)benzoate |
| Standard InChI | InChI=1S/C13H18N2O2/c1-10-9-15(7-6-14-10)12-5-3-4-11(8-12)13(16)17-2/h3-5,8,10,14H,6-7,9H2,1-2H3 |
| Standard InChI Key | BTZCQJSKLLSXLC-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CCN1)C2=CC=CC(=C2)C(=O)OC |
Introduction
Methyl 3-(3-methylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula C13H18N2O2 and CAS number 1131622-66-6 . It is characterized by a benzoate ester linked to a piperazine ring, which is further substituted with a methyl group. This compound is of interest in various fields, including chemistry and pharmaceutical research, due to its potential biological activities and versatility in organic synthesis.
Synthesis Methods
The synthesis of Methyl 3-(3-methylpiperazin-1-yl)benzoate typically involves the reaction of 3-(3-methylpiperazin-1-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions and Applications
Methyl 3-(3-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its properties for specific applications.
-
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Biological Activity and Research Findings
While specific biological activities of Methyl 3-(3-methylpiperazin-1-yl)benzoate are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. For instance, piperazine derivatives are known for their interactions with biological receptors, which can lead to various physiological effects. The exact mechanisms and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds, such as Methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate, exhibit antimicrobial and anticancer properties due to their ability to interact with biological targets. The unique substitution pattern on the piperazine ring in Methyl 3-(3-methylpiperazin-1-yl)benzoate may influence its chemical reactivity and biological activity differently.
Data Table: Comparison of Methyl 3-(3-methylpiperazin-1-yl)benzoate with Similar Compounds
| Compound Name | Molecular Formula | CAS Number | Biological Activity |
|---|---|---|---|
| Methyl 3-(3-methylpiperazin-1-yl)benzoate | C13H18N2O2 | 1131622-66-6 | Potential in medicinal chemistry |
| Methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate | C14H20N2O2 | 1035271-00-1 | Antimicrobial and anticancer properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume